rac 1-Oleoyl Glycerol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

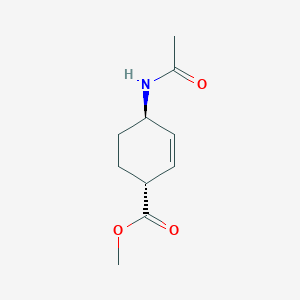

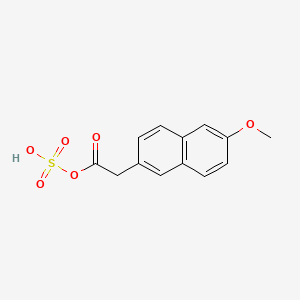

“rac 1-Oleoyl Glycerol-d5” is a monoacylglycerol of oleic acid. The glycerol group in this compound is isotopically labeled with deuterium atoms . It’s a fatty acid ester that could be useful for improving the texture and flavor of beverages . The molecular formula of this compound is C21 D5 H35 O4 and it has a molecular weight of 361.57 .

Molecular Structure Analysis

The molecular structure of “rac 1-Oleoyl Glycerol-d5” can be represented by the SMILES notation: [2H]C([2H])(O)C([2H])(O)C([2H])([2H])OC(=O)CCCCCCC\C=C/CCCCCCCC . The IUPAC name for this compound is (1,1,2,3,3-pentadeuterio-2,3-dihydroxy-propyl) (Z)-octadec-9-enoate .Physical And Chemical Properties Analysis

“rac 1-Oleoyl Glycerol-d5” is a neat product with a molecular weight of 361.57 . It’s recommended to be stored at -20°C in a freezer . It’s soluble in chloroform and hexane .Scientific Research Applications

Chemical synthesis methods for compounds related to "rac 1-Oleoyl Glycerol-d5" have been developed, demonstrating its application in the synthesis of complex lipid structures like plasmalogens (Slotboom, Haas, & Deenen, 1967).

The polymorphic structures and binary mixing characteristics of enantiomers of compounds similar to "rac 1-Oleoyl Glycerol-d5" have been analyzed, providing insights into their physical properties and interactions (Mizobe et al., 2013).

Enantiomeric separation of asymmetric triacylglycerol, which is structurally related to "rac 1-Oleoyl Glycerol-d5", has been achieved using recycle HPLC with chiral columns. This technique is crucial for detailed analysis and separation of complex lipid mixtures (Nagai et al., 2011).

Studies on the crystallization kinetics of polymorphic forms of molecular compounds constructed by SOS and SSO, related to "rac 1-Oleoyl Glycerol-d5", provide essential data on the behavior of these lipids under various conditions (Takeuchi, Ueno, & Sato, 2002).

Research on monolayers of compounds similar to "rac 1-Oleoyl Glycerol-d5" at the air/water interface offers significant insights into their potential applications in biological and applied systems (Vollhardt & Brezesinski, 2016).

The digestion and absorption of triacylglycerol analogues related to "rac 1-Oleoyl Glycerol-d5" in rats have been studied, providing valuable information on the metabolic processing of these compounds (Åkesson, Gronowitz, & Michelsen, 1979).

Investigations into the enzymatic interesterification and melting characteristics of asymmetric triacylglycerol products enriched in compounds structurally related to "rac 1-Oleoyl Glycerol-d5" have been conducted, highlighting their potential use in food industry applications (Kim & Lee, 2014).

properties

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-FNKKQMTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858249 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

565183-24-6 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)